molecular formula C17H25N3O3 B2983321 N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-88-5

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2983321
CAS RN: 946362-88-5
M. Wt: 319.405
InChI Key: FRDYKPSSPVVTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
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Scientific Research Applications

Antibiotic Properties

Research on tetrahydroquinoline derivatives, such as those related to N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, has unveiled potential antibiotic properties. For example, a study on Janibacter limosus revealed the discovery of helquinoline, a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi, suggesting its potential in developing new antibiotic treatments (Asolkar et al., 2004).

Synthetic Applications

The synthetic versatility of tetrahydroquinoline derivatives is highlighted in studies focusing on their synthesis and applications in organic chemistry. For instance, research demonstrates the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group, facilitating the synthesis of complex molecules such as indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes (Ha et al., 2015). This showcases the compound's role in advancing synthetic methodologies.

Neuropharmacological Research

The orexin system, which plays a crucial role in regulating wakefulness and arousal, has been a focal point of neuropharmacological research. Studies involving tetrahydroquinoline derivatives have explored their potential as orexin receptor antagonists. For instance, research on the blockade of orexin receptors indicates the utility of these compounds in modulating sleep-wake cycles, offering insights into the development of sleep aids and treatments for sleep disorders (Dugovic et al., 2009).

Cancer Research

Tetrahydroquinoline derivatives have also been investigated for their potential in cancer therapy. For example, studies on ABCB1 inhibitors, which are essential in overcoming drug resistance in cancer cells, have found that certain tetrahydroquinoline derivatives exhibit potent inhibitory activity, indicating their potential use in enhancing the efficacy of chemotherapy (Colabufo et al., 2008).

Crystallography and Structural Analysis

Research in crystallography has utilized tetrahydroquinoline derivatives to understand molecular structures better and design more effective compounds. Studies on the crystal structure of related compounds have provided valuable insights into their chemical properties and interactions, facilitating the development of new materials and drugs (Baba et al., 2019).

properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20-10-3-4-14-12-13(5-6-15(14)20)7-8-18-16(21)17(22)19-9-11-23-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYKPSSPVVTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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